molecular formula C23H21NO5 B15007068 2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol

2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol

Cat. No.: B15007068
M. Wt: 391.4 g/mol
InChI Key: RZQUKKIOXLJTJB-UHFFFAOYSA-N
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Description

2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol is a complex organic compound with the molecular formula C23H21NO4 It is characterized by the presence of a benzoyl group, a phenoxymethyl group, and a dioxazinan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenoxybenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to form the dioxazinan ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DMF (dimethylformamide) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the benzoyl group can produce alcohols.

Scientific Research Applications

2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinane
  • 2-Phenylbenzimidazole derivatives
  • Phenoxymethylpenicillin

Uniqueness

What sets 2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol apart from similar compounds is its unique combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

[6-(2-hydroxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone

InChI

InChI=1S/C23H21NO5/c25-21-14-8-7-13-20(21)23-28-19(16-27-18-11-5-2-6-12-18)15-24(29-23)22(26)17-9-3-1-4-10-17/h1-14,19,23,25H,15-16H2

InChI Key

RZQUKKIOXLJTJB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=CC=CC=C3O)COC4=CC=CC=C4

Origin of Product

United States

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